molecular formula C8H13N3S B15248780 2-(tert-Butyl)thiazole-5-carboximidamide

2-(tert-Butyl)thiazole-5-carboximidamide

Cat. No.: B15248780
M. Wt: 183.28 g/mol
InChI Key: CYGJTAUMEMVQTO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-5-carboximidamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazole-5-carboximidamide typically involves the reaction of thioamides with appropriate reagents under controlled conditions. One common method includes the cyclization of thioamides with nitriles in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazole-5-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

2-(tert-Butyl)thiazole-5-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid
  • 2-tert-Butyl-1,3-thiazole-5-carboxylic Acid

Uniqueness

2-(tert-Butyl)thiazole-5-carboximidamide is unique due to its specific structure and the presence of both tert-butyl and carboximidamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C8H13N3S/c1-8(2,3)7-11-4-5(12-7)6(9)10/h4H,1-3H3,(H3,9,10)

InChI Key

CYGJTAUMEMVQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=N)N

Origin of Product

United States

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